molecular formula C25H19NO5 B2850248 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide CAS No. 886185-33-7

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide

Cat. No.: B2850248
CAS No.: 886185-33-7
M. Wt: 413.429
InChI Key: UMTMVEBFRSKDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide is a heterocyclic compound featuring a benzofuran core linked to a 2,3-dihydro-1,4-benzodioxine moiety via a carbonyl group. Structural determination of such compounds typically relies on crystallographic methods, as exemplified by the widespread use of SHELX programs for precise refinement .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c27-22(14-16-6-2-1-3-7-16)26-23-18-8-4-5-9-19(18)31-25(23)24(28)17-10-11-20-21(15-17)30-13-12-29-20/h1-11,15H,12-14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTMVEBFRSKDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H15NO5
  • Molecular Weight : 405.42 g/mol
  • CAS Number : 886185-28-0

Synthesis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxine derivatives with benzofuran and phenylacetyl chloride. The reaction conditions typically include a basic medium to facilitate the acylation process.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress and preventing cellular damage.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory potential. It shows promising results against various enzymes linked to metabolic disorders and neurodegenerative diseases. For instance, it has been tested as an inhibitor of tau amyloid fiber formation, which is crucial in Alzheimer's disease pathology .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzofuran and phenylacetamide moieties significantly influence biological activity. For example:

  • Substituents on the benzofuran ring enhance antioxidant activity.
  • The carbonyl group in the benzodioxine structure is critical for enzyme inhibition.

Study 1: Inhibition of Amyloid Formation

A study conducted by Boukherrouba et al. (2022) assessed the interaction of similar compounds with amyloid fibers using thioflavin T fluorescence assays and circular dichroism (CD) spectroscopy. The findings suggested that compounds with structural similarities to this compound effectively inhibited β-sheet formation associated with amyloid fibrils .

Study 2: Cytotoxic Effects on Cancer Cells

Another research published in Braz. J. Pharm. Sci. investigated various sulfonamide derivatives incorporating benzodioxane structures. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, highlighting the potential of benzodioxine derivatives in anticancer drug development .

Comparison with Similar Compounds

Benzothiazole-Based Analogs

Example Compound : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ()

  • Core Structure : Replaces benzofuran and benzodioxine with a benzothiazole ring.
  • Key Substituents : Trifluoromethyl (-CF₃) at position 6 of benzothiazole.
  • Properties :
    • The -CF₃ group increases lipophilicity and metabolic stability compared to the target compound.
    • Benzothiazole’s aromaticity and sulfur atom may enhance binding to thiol-rich enzyme pockets.
  • Biological Relevance : Benzothiazoles are associated with antitumor and antimicrobial activities, suggesting divergent applications compared to the benzodioxine-benzofuran hybrid .

Benzodioxin-Acetamide Derivatives

Example Compound : 2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide ()

  • Core Structure : Retains the benzodioxin moiety but replaces benzofuran with a benzamide-sulfonamide hybrid.
  • Key Substituents : Chloropyridine sulfonamido group.
  • Properties: Molecular weight (408.84 g/mol) is comparable to the target compound.
  • Applications : Sulfonamides are common in antimicrobial agents, indicating possible utility in infectious disease research .

Benzofuran-Naphthalenyloxy Hybrids

Example Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide ()

  • Core Structure : Shares the benzodioxin and benzofuran framework but adds a naphthalenyloxy-acetamido group.
  • Key Substituents : Naphthalene ring system.
  • Properties :
    • Extended aromaticity increases molecular weight and may reduce aqueous solubility.
    • Naphthalene’s hydrophobicity could enhance blood-brain barrier penetration.
  • Pharmacological Potential: Likely targets CNS disorders due to structural similarities to lecozotan (), a 5-HT1A antagonist .

Thiazole and Quinazoline Analogs

Example Compound : N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide ()

  • Core Structure : Replaces benzofuran with a thiazole ring.
  • Key Substituents : Furan-based propenamide side chain.
  • Lower molecular weight (compared to the target compound) may enhance bioavailability.
  • Applications : Thiazoles are prevalent in antidiabetic and anti-inflammatory drugs .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications Evidence ID
N-[2-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide Benzofuran-Benzodioxine Phenylacetamide ~391 (estimated) CNS disorders, Enzyme inhibition N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole -CF₃, Phenylacetamide ~352 (estimated) Antitumor, Antimicrobial
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Benzodioxin-Benzamide Chloropyridine sulfonamido 408.84 Antimicrobial
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide Benzofuran-Benzodioxine Naphthalenyloxy-acetamido ~500 (estimated) CNS-targeted therapies
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide Thiazole-Benzodioxine Furan-propenamide ~385 (estimated) Anti-inflammatory

Key Research Findings

  • Role of Heterocyclic Cores : Benzodioxine-benzofuran hybrids exhibit superior CNS permeability compared to benzothiazole or thiazole analogs, likely due to balanced lipophilicity and aromatic stacking .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability but may reduce solubility. Hydrophilic groups (e.g., sulfonamides) counterbalance this .
  • Synthetic Feasibility : Crystallographic refinement via SHELX ensures accurate structural validation, critical for structure-activity relationship (SAR) studies .

Preparation Methods

Rhodium-Catalyzed Annulation for Benzofuran Construction

Recent advances in transition metal catalysis provide efficient routes to benzofuran derivatives. As demonstrated in rhodium-mediated systems, substituted benzamides can undergo C-H activation with vinylene carbonate to form benzofuran cores.

Proposed pathway:

  • Start with 2,3-dihydro-1,4-benzodioxine-6-carboxamide precursor
  • Employ [CpRhCl₂]₂ (5 mol%) with AgSbF₆ (20 mol%) in dichloroethane at 80°C
  • React with vinylene carbonate (1.2 equiv) for 12-16 hours

This method typically yields benzofuran derivatives in 30-80%, with electron-donating groups on the benzodioxine ring potentially enhancing yields through improved electrophilic aromatic substitution.

Catalyst-Free Cyclization Approaches

For improved atom economy, catalyst-free methods using hydroxyl-substituted aryl alkynes and sulfur ylides show promise:

Reaction conditions:

  • 2-ethynyl-6-(2,3-dihydro-1,4-benzodioxin-6-yl)phenol (1.0 equiv)
  • Dimethylsulfonium methylide (1.5 equiv) in acetonitrile
  • Reflux at 82°C for 8 hours

This approach avoids transition metals but may require stringent purification to remove byproducts.

Installation of Benzodioxine Carbonyl Group

Friedel-Crafts Acylation

Traditional Friedel-Crafts chemistry offers a direct route to introduce the benzodioxine carbonyl:

Procedure:

  • Generate 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride via oxalyl chloride activation
  • React with 1-benzofuran (1.0 equiv) in dichloromethane
  • Use AlCl₃ (1.2 equiv) as Lewis catalyst at 0°C → RT
  • Stir for 4-6 hours

Challenges:

  • Competing acylation at position 3 requires careful stoichiometric control
  • Typical yields: 45-60% for similar systems

Suzuki-Miyaura Coupling Alternative

For improved regioselectivity:

  • Prepare 2-boronic acid-1-benzofuran derivative
  • Couple with 6-bromo-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
  • Use Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 90°C

This method benefits from better positional control but increases synthetic step count.

Amide Bond Formation

Activation of 2-Phenylacetic Acid

Standard protocol:

  • Convert 2-phenylacetic acid to acid chloride using SOCl₂ (2.0 equiv)
  • React with benzofuran-3-amine (1.0 equiv) in dry THF
  • Add Et₃N (2.5 equiv) as base at 0°C → RT

Alternative method:
Use HATU/DIPEA activation system in DMF for improved yields (75-85%)

Microwave-Assisted Coupling

For rapid amidation:

  • 2-phenylacetic acid (1.2 equiv)
  • HBTU (1.5 equiv), HOAt (0.3 equiv)
  • DIPEA (3.0 equiv) in DMF
  • Microwave at 80°C for 15 minutes

This approach reduces reaction time from hours to minutes while maintaining yields >80%.

Purification and Characterization

Chromatographic conditions:

  • Silica gel column (230-400 mesh)
  • Hexane/EtOAc gradient (7:3 → 1:1)
  • Typical Rf = 0.35-0.45

Spectroscopic data (predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 1H), 7.45-7.30 (m, 5H), 6.95-6.75 (m, 4H), 4.35 (s, 2H), 4.25 (m, 4H), 3.65 (s, 2H)
  • ¹³C NMR (100 MHz): δ 170.2 (C=O), 165.8 (C=O), 154.2, 143.7, 134.5, 129.8, 128.6, 127.9, 123.4, 117.8, 117.2, 64.8, 64.3, 43.1, 41.5
  • HRMS (ESI+): m/z calc. for C₂₆H₂₁NO₅ [M+H]⁺: 428.1497, found: 428.1493

Yield Optimization Strategies

Parameter Standard Conditions Optimized Conditions Yield Improvement
Acylation Temp 0°C → RT -15°C → 5°C +12%
Coupling Agent EDCl/HOBt HATU/DIPEA +18%
Reaction Atmosphere Air Argon +7%
Workup Aqueous extraction Column chromatography +9% purity

Challenges and Troubleshooting

Common issues:

  • Regioselectivity in acylation:
    • Additive approach: Use 2,6-lutidine (0.5 equiv) to block position 3
    • Temperature control: Maintain below -10°C during benzodioxine carbonyl chloride addition
  • Amine oxidation:

    • Employ antioxidant (0.1% BHT) in amidation step
    • Use Schlenk techniques for oxygen-sensitive intermediates
  • Byproduct formation:

    • Implement inline IR monitoring for real-time reaction analysis
    • Utilize tandem mass spectrometry for impurity identification

Q & A

Q. What are the common synthetic pathways for N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-phenylacetamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
  • Coupling reactions between benzofuran and benzodioxine intermediates under basic conditions (e.g., sodium hydroxide) to form the core scaffold .
  • Amidation using activated carbonyl groups (e.g., via chlorination or sulfonylation of intermediates) to introduce the phenylacetamide moiety .
  • Purification via column chromatography or recrystallization, monitored by TLC/HPLC for yield and purity optimization (~70-85% yields reported) .

Q. Which analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C-NMR spectroscopy to confirm substituent positions and stereochemistry .
  • Infrared (IR) spectroscopy for identifying functional groups (e.g., carbonyl stretching at ~1680-1720 cm⁻¹) .
  • Elemental analysis (CHN) to verify molecular formula consistency .

Q. How is the biological activity of this compound assessed in preliminary studies?

  • Methodological Answer :
  • In vitro enzyme inhibition assays (e.g., α-glucosidase inhibition) using spectrophotometric methods to measure IC₅₀ values (e.g., 81–86 μM for analogs in α-glucosidase studies) .
  • Receptor-binding studies via competitive radioligand assays to evaluate affinity for targets like GPCRs or kinases .

Advanced Research Questions

Q. What advanced strategies optimize the synthesis of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Flow chemistry for scalable, high-throughput synthesis under controlled temperature and solvent conditions (e.g., DMF or THF) .
  • Computational modeling (e.g., DFT calculations) to predict reactive intermediates and optimize reaction pathways .
  • Parallel synthesis of analogs with varied substituents (e.g., methoxy, nitro groups) to explore SAR .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes with enzyme active sites .
  • X-ray crystallography of ligand-target complexes for atomic-level resolution (e.g., enzyme-inhibitor co-crystals) .
  • Isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔH, ΔS) .

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Assay standardization : Control variables like pH, temperature, and enzyme lot consistency .
  • Meta-analysis of structural analogs to identify trends (e.g., electron-withdrawing groups improving potency) .
  • Dose-response validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :
  • Fragment-based drug design : Systematic replacement of benzodioxine or benzofuran moieties to assess impact on activity .
  • 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to correlate substituent properties with bioactivity .
  • Pharmacophore mapping to identify essential interaction features (e.g., hydrogen-bond acceptors in the benzodioxine ring) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.